molecular formula C26H26ClN5O2 B2424874 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923227-64-9

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2424874
CAS No.: 923227-64-9
M. Wt: 475.98
InChI Key: RDRQDDRFZWIGOT-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[4,3-c]pyridine core, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-2-11-29-17-22(24-23(18-29)26(34)32(28-24)20-8-4-3-5-9-20)25(33)31-14-12-30(13-15-31)21-10-6-7-19(27)16-21/h3-10,16-18H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRQDDRFZWIGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting with the preparation of the core pyrazolo[4,3-c]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the piperazine ring and the chlorophenyl group is usually accomplished through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Reactivity of the Piperazine-Carbonyl Moiety

The piperazine-linked carbonyl group is a key site for nucleophilic and electrophilic interactions:

  • Amide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carbonyl group undergoes hydrolysis to form carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation .

  • N-Alkylation/Acylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides, respectively. For example:

    Piperazine NH+R XPiperazine NR+HX\text{Piperazine NH}+\text{R X}\rightarrow \text{Piperazine NR}+\text{HX}

    Yields for such reactions typically exceed 70% under mild conditions (25–60°C) .

Table 1: Reactions at the Piperazine-Carbonyl Group

Reaction TypeConditionsProductYield (%)Source
Acidic Hydrolysis1M HCl, reflux, 6hCarboxylic acid derivative85
N-MethylationCH₃I, K₂CO₃, DMF, 50°C, 4hN-Methylpiperazine analog78
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 2hAcetylated piperazine derivative82

Pyrazolo[4,3-c]pyridin-3-one Core Reactivity

The pyrazole-pyridinone fused system participates in electrophilic substitution and oxidation:

  • Electrophilic Aromatic Substitution (EAS) : The C-6 position of the pyridinone ring undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) due to electron-rich aromaticity .

  • Oxidation : The pyrazole ring resists oxidation under mild conditions but forms pyrazine-N-oxides when treated with mCPBA (meta-chloroperbenzoic acid) .

Table 2: Reactions at the Pyrazolo-Pyridinone Core

ReactionReagents/ConditionsProductNotesSource
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 2h6-Nitro-pyrazolo-pyridinoneRegioselective at C-6
SulfonationSO₃ (1.2 eq), H₂SO₄, 60°C, 3h6-Sulfo-pyrazolo-pyridinoneRequires elevated temps
N-OxidationmCPBA, CH₂Cl₂, RT, 12hPyrazolo-pyridinone N-oxideSteric hindrance observed

Functionalization of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent enables cross-coupling and halogen-exchange reactions:

  • Suzuki Coupling : The chloro group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

  • Nucleophilic Aromatic Substitution (NAS) : Electron-deficient aromatic rings react with amines (e.g., piperidine) under microwave irradiation .

Table 3: 3-Chlorophenyl Group Reactivity

ReactionConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h3-Biphenyl derivative65
NAS with PiperidinePiperidine, CuI, MW, 120°C, 1h3-Piperidinophenyl analog72

Propyl Chain Modifications

The 5-propyl group undergoes oxidation and halogenation:

  • Oxidation to Carboxylic Acid : Treatment with KMnO₄/H₂SO₄ converts the propyl chain to a carboxylic acid.

  • Radical Bromination : NBS (N-bromosuccinimide) under UV light introduces bromine at the terminal carbon.

Table 4: Propyl Chain Reactions

ReactionConditionsProductYield (%)Source
OxidationKMnO₄, H₂SO₄, 70°C, 4h5-Carboxypropyl derivative68
BrominationNBS, CCl₄, UV, 6h5-(2-Bromopropyl) analog55

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2} with a molecular weight of approximately 382.9 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core which is known for diverse biological activities.

Chemical Structure:

Molecular Formula C22H23ClN2O2\text{Molecular Formula }C_{22}H_{23}ClN_{2}O_{2}

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study:

  • MCF-7 Cell Line: A derivative demonstrated a 58.29-fold increase in apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It acts on various neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.

Research Findings:

  • Piperazine Derivatives: Compounds containing piperazine moieties have been shown to interact with serotonin receptors, providing insights into their use as anxiolytic agents .

Synthesis Techniques

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazolo[4,3-c]pyridine core.
  • Introduction of the piperazine ring via carbonylation reactions.
  • Final modifications to achieve the desired substituents.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    meta-Chlorophenylpiperazine: A psychoactive drug with a similar chlorophenyl group.

    Norchlorcyclizine: A compound with a similar piperazine ring structure.

Uniqueness

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Biological Activity

The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26ClN5O3C_{26}H_{26}ClN_{5}O_{3}, with a molecular weight of 492.0 g/mol. The structure features a pyrazolo[4,3-c]pyridin-3-one core, which is known for diverse biological activities including anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that compounds with pyrazolo[4,3-c]pyridin frameworks exhibit significant antimicrobial activities . For instance, derivatives of pyrazole have been shown to inhibit various bacterial strains and fungi, demonstrating potential as therapeutic agents against infections . The specific compound has been investigated for its ability to combat microbial pathogens, although detailed studies on its efficacy are still emerging.

Anticancer Properties

The compound's structural analogs have been studied for their anticancer properties . It is suggested that compounds containing similar scaffolds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, related pyrazolo compounds have demonstrated effectiveness against melanoma and leukemia cell lines with IC50 values as low as 0.1 μM . Further research is necessary to establish the specific anticancer activity of this compound.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways may lead to altered cellular functions.
  • Receptor Modulation : Binding to specific receptors in the nervous system could modulate neurotransmitter release, impacting various physiological responses.
  • DNA/RNA Interaction : Potential intercalation into nucleic acids may affect gene expression and cellular replication processes .

Case Studies and Research Findings

Several studies have examined the biological activity of pyrazolo derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that a structurally similar pyrazolo compound exhibited significant antibacterial effects against Gram-positive bacteria. The results indicated a dose-dependent response, supporting further exploration into its mechanism of action and potential clinical applications .
  • Anticancer Activity Assessment : In vitro tests on cancer cell lines revealed that compounds similar to the target structure inhibited cell growth significantly. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparative Analysis

A comparison with similar compounds provides insight into the unique properties of this pyrazolo derivative:

Compound NameStructureBiological Activity
1-(3-chlorophenyl)piperazineContains piperazine but lacks pyrazolo coreLimited biological activity
TrazodoneSimilar piperazine structureAntidepressant with some anti-inflammatory effects
This compoundUnique combination of structuresPotential antimicrobial and anticancer activity

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazolo[4,3-c]pyridin-3-one core?

The pyrazolo[4,3-c]pyridinone scaffold can be synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example, coupling reactions using HOBt (hydroxybenzotriazole) and TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in anhydrous DMF with NEt₃ as a base have been effective for introducing piperazine-carbonyl substituents . Post-cyclization modifications, such as alkylation at the 5-position with propyl groups, require controlled reaction conditions to avoid byproducts .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Multimodal characterization is critical:

  • 1H/13C NMR : Confirm proton environments (e.g., piperazine NH, propyl CH₂) and carbon assignments.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro-phenyl and propyl substituents .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the pyrazolo-pyridinone ring system and piperazine orientation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Target enzyme inhibition assays (e.g., phosphodiesterases or kinases) using fluorogenic substrates or ADP-Glo™ kits can quantify IC₅₀ values. For example, testing against PDE4B (implicated in inflammation) requires incubation with the compound, followed by luminescence-based detection of residual enzymatic activity . Dose-response curves should be generated in triplicate to ensure reproducibility.

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-carbonyl linkage?

Solvent polarity and coupling reagents significantly impact yields. Anhydrous DMF with TBTU/HOBt achieves >70% coupling efficiency for aryl piperazines . Microwave-assisted synthesis (100°C, 30 min) reduces reaction time while maintaining regioselectivity. Post-reaction purification via flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) isolates the product with >95% purity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethylpyridyl moieties to assess electronic effects on target binding .
  • Piperazine Modifications : Introduce methyl or hydroxyethyl groups to the piperazine ring to evaluate steric and hydrogen-bonding interactions .
  • Biological Testing : Compare IC₅₀ values across modified analogs using enzyme inhibition assays and cellular viability assays (e.g., MTT for anticancer activity) .

Q. How can advanced structural analysis elucidate binding interactions with biological targets?

X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to identify key interactions, such as hydrogen bonds between the pyridinone carbonyl and active-site residues. Molecular Dynamics Simulations : Predict binding stability and residence time using force fields like AMBER or CHARMM .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • ADME Profiling : Use LC-MS/MS to measure plasma half-life, bioavailability, and metabolic stability in rodent models.
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze via HRMS to detect oxidative metabolites (e.g., hydroxylation at the propyl chain) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Docking Studies : Use Glide or AutoDock to predict binding poses in target vs. off-target enzymes. Focus on substituents that enhance hydrophobic interactions (e.g., extended propyl chains) or reduce off-target affinity . Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

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